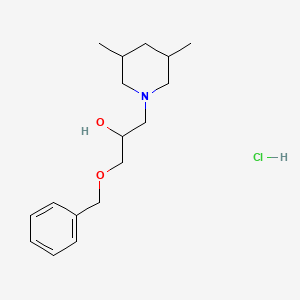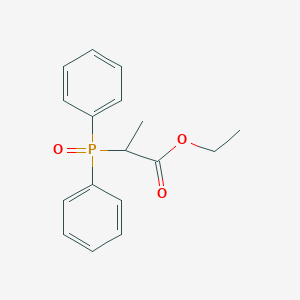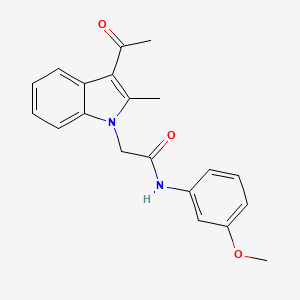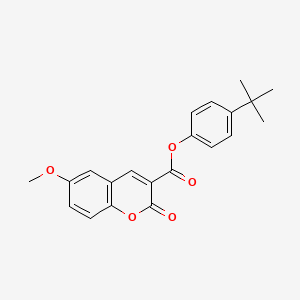
1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride, also known as BDP, is a chemical compound that has been widely studied in scientific research. It is a selective agonist for the dopamine D3 receptor and has been investigated for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride acts as a selective agonist for the dopamine D3 receptor, which is predominantly expressed in the mesolimbic and mesocortical pathways of the brain. Activation of the D3 receptor has been implicated in the regulation of reward, motivation, and cognitive function, making it a potential target for the treatment of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride has been shown to increase dopamine release in the striatum and prefrontal cortex, which are key regions involved in reward processing and cognitive function. It has also been shown to modulate the activity of other neurotransmitter systems, such as glutamate and GABA, which are involved in the regulation of synaptic plasticity and neuronal excitability.
実験室実験の利点と制限
One advantage of using 1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride in lab experiments is its selectivity for the D3 receptor, which allows for more precise manipulation of dopamine signaling pathways. However, one limitation is that it may not accurately reflect the complexity of the human brain and may not be suitable for all experimental paradigms.
将来の方向性
There are several future directions for research on 1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride. One area of interest is the potential use of 1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride as a treatment for other neurological and psychiatric disorders, such as depression and anxiety. Another area of interest is the development of more selective agonists for the D3 receptor, which may have fewer side effects and greater therapeutic potential. Additionally, further research is needed to better understand the mechanisms underlying the effects of 1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride on dopamine signaling and to identify potential biomarkers for treatment response.
合成法
The synthesis of 1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride involves several steps, including the protection of the hydroxyl group, the alkylation of the piperidine ring, and the debenzylation of the resulting compound. The final product is obtained as a hydrochloride salt.
科学的研究の応用
1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride has been studied extensively in preclinical models for its potential therapeutic applications. It has shown promising results in the treatment of drug addiction, schizophrenia, and Parkinson's disease. In addiction research, 1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride has been shown to reduce drug-seeking behavior and relapse in animal models of cocaine and nicotine addiction. In schizophrenia research, 1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride has been shown to improve cognitive function and reduce psychotic symptoms. In Parkinson's disease research, 1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride has been shown to improve motor function and reduce dyskinesia.
特性
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-3-phenylmethoxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-14-8-15(2)10-18(9-14)11-17(19)13-20-12-16-6-4-3-5-7-16;/h3-7,14-15,17,19H,8-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIYCWWKKAUQAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(COCC2=CC=CC=C2)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198039 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(Benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-1,6-hexanediylbis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4926362.png)
![2-chloro-N-({[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4926365.png)
![4-(3-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4926367.png)


![3-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4926399.png)
![3-[4-(4-morpholinylcarbonyl)-3-(4-nitrophenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4926404.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4926412.png)
![N-benzyl-5-(4-fluorophenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4926416.png)
![1-[2-(3-fluorophenyl)ethyl]-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4926422.png)

![ethyl 4-{[(2-amino-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl)carbonyl]amino}benzoate](/img/structure/B4926443.png)
![N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B4926477.png)